{3-Amino-4-methyl-6-phenylpyrazolo[3,4-d]pyrimidin-1-yl}acetic acid
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Overview
Description
2-(3-Amino-4-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2-(3-Amino-4-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-amino-4-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins necessary for cell cycle progression.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Phenylpyrazolo[3,4-d]pyrimidine-based compounds: These compounds are also known for their CDK inhibitory properties.
Uniqueness
2-(3-Amino-4-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C14H13N5O2 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
2-(3-amino-4-methyl-6-phenylpyrazolo[3,4-d]pyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C14H13N5O2/c1-8-11-12(15)18-19(7-10(20)21)14(11)17-13(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,15,18)(H,20,21) |
InChI Key |
VIOVFMLBSFKYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN(C2=NC(=N1)C3=CC=CC=C3)CC(=O)O)N |
Origin of Product |
United States |
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